4-Bromopyrene

Description

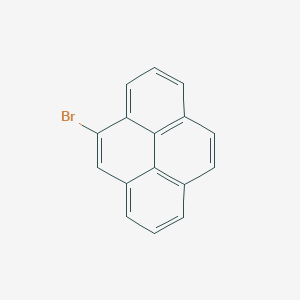

Structure

3D Structure

Properties

IUPAC Name |

4-bromopyrene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H9Br/c17-14-9-12-5-1-3-10-7-8-11-4-2-6-13(14)16(11)15(10)12/h1-9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMHTZTOPYZKQLC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C3C(=C1)C=C(C4=CC=CC(=C43)C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H9Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40169544 | |

| Record name | Pyrene, 4-bromo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40169544 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

281.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1732-26-9 | |

| Record name | 4-Bromopyrene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1732-26-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pyrene, 4-bromo- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001732269 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pyrene, 4-bromo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40169544 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Bromopyrene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Comprehensive Technical Guide to 4-Bromopyrene: Properties and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Bromopyrene is a substituted polycyclic aromatic hydrocarbon (PAH) featuring a bromine atom on the pyrene backbone. This functionalization makes it a valuable intermediate in organic synthesis, particularly for the development of novel electronic materials, fluorescent probes, and complex organic molecules. Its photophysical properties and reactivity are of significant interest to researchers in materials science and drug development. This guide provides a detailed overview of the physical and chemical properties of 4-Bromopyrene, along with comprehensive experimental protocols for its synthesis and characterization.

Physical and Chemical Properties

The fundamental physical and chemical characteristics of 4-Bromopyrene are summarized below, providing a quick reference for laboratory use.

General Properties

| Property | Value | Source(s) |

| Molecular Formula | C₁₆H₉Br | [1] |

| Molecular Weight | 281.15 g/mol | [1] |

| Appearance | White to Yellow to Orange powder/crystal | |

| CAS Number | 1732-26-9 | [1] |

Tabulated Physical Data

| Property | Value | Notes | Source(s) |

| Melting Point | 152 °C | - | |

| Boiling Point | 422.5 ± 14.0 °C | Predicted | |

| Density | 1.578 ± 0.06 g/cm³ | Predicted | |

| Solubility | Chloroform (Slightly), Methanol (Slightly, Sonicated) | Limited solubility in polar solvents. | |

| Storage | Room temperature, dry place or refrigerator | Protect from light and moisture. |

Experimental Protocols

Detailed methodologies for the synthesis and characterization of 4-Bromopyrene are crucial for reproducible research. The following sections provide step-by-step experimental procedures.

Synthesis of 4-Bromopyrene via the Hexahydropyrene (HHPy) Method

The synthesis of 4-substituted pyrenes, including 4-Bromopyrene, can be achieved through the hexahydropyrene (HHPy) method. This involves the electrophilic substitution on 1,2,3,6,7,8-hexahydropyrene followed by re-aromatization.[2]

Materials:

-

1,2,3,6,7,8-hexahydropyrene (HHPy)

-

N-Bromosuccinimide (NBS)

-

2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ)

-

Dichloromethane (DCM)

-

Silica Gel for column chromatography

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

Bromination: Dissolve 1,2,3,6,7,8-hexahydropyrene in dichloromethane (DCM) in a round-bottom flask. Cool the solution to 0 °C in an ice bath.

-

Slowly add N-Bromosuccinimide (NBS) portion-wise to the stirred solution. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.

-

Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to obtain the crude 4-bromo-1,2,3,6,7,8-hexahydropyrene.

-

Aromatization: Dissolve the crude product in a suitable solvent like toluene.

-

Add 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) to the solution and reflux the mixture. Monitor the reaction by TLC until the intermediate is fully converted.

-

Cool the reaction mixture to room temperature and filter to remove the hydroquinone byproduct.

-

Concentrate the filtrate under reduced pressure.

-

Purification: Purify the crude 4-Bromopyrene using silica gel column chromatography with a suitable eluent system (e.g., hexane/ethyl acetate gradient).

-

Collect the fractions containing the pure product and evaporate the solvent to yield 4-Bromopyrene as a solid.

Caption: Synthesis of 4-Bromopyrene via the HHPy method.

Characterization Protocols

NMR spectroscopy is essential for the structural elucidation of 4-Bromopyrene.

Sample Preparation:

-

Accurately weigh 5-10 mg of the 4-Bromopyrene sample.

-

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃).[3]

-

Transfer the solution to a 5 mm NMR tube.

¹H NMR Spectroscopy Parameters (400 MHz):

-

Pulse Program: Standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).[3]

-

Number of Scans: 16-64.[3]

-

Relaxation Delay (d1): 1-2 seconds.[3]

-

Acquisition Time: 3-4 seconds.[3]

-

Spectral Width: -2 to 12 ppm.[3]

¹³C NMR Spectroscopy Parameters (100 MHz):

-

Pulse Program: Standard proton-decoupled single-pulse experiment with NOE (e.g., 'zgpg30' on Bruker instruments).[3]

-

Number of Scans: ≥1024.[3]

-

Relaxation Delay (d1): 2 seconds.[3]

-

Acquisition Time: 1-2 seconds.[3]

-

Spectral Width: 0 to 160 ppm.[3]

-

¹H NMR: The proton NMR spectrum of 4-Bromopyrene is expected to show a complex pattern of signals in the aromatic region (typically 7.5-8.5 ppm) due to the coupling of the nine protons on the pyrene core.

-

¹³C NMR: The carbon NMR spectrum will display 16 distinct signals corresponding to the carbon atoms of the pyrene skeleton, with their chemical shifts influenced by the bromine substituent.

-

FT-IR Spectroscopy: The infrared spectrum of 4-Bromopyrene is expected to exhibit characteristic absorption bands. These include aromatic C-H stretching vibrations (around 3030-3060 cm⁻¹), C=C stretching vibrations of the para-substituted benzene ring moiety (around 1488 cm⁻¹ and 1590 cm⁻¹), and a characteristic C-Br stretching vibration (around 1073 cm⁻¹).[4]

-

UV-Vis Spectroscopy: The UV-Vis absorption spectrum of pyrene derivatives is characterized by sharp, well-resolved vibronic bands. For 4-Bromopyrene dissolved in a solvent like dichloromethane, strong absorption bands are expected in the UV region, which are characteristic of the π-π* transitions of the pyrene chromophore.[5]

Chemical Reactivity and Applications

4-Bromopyrene serves as a versatile building block for the synthesis of more complex molecules, primarily through cross-coupling reactions.

Sonogashira Coupling Reaction

The Sonogashira coupling is a powerful method for forming carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and copper complexes.[6][7] 4-Bromopyrene is an excellent substrate for this reaction.

General Protocol:

-

To a reaction vessel, add 4-Bromopyrene, a palladium catalyst (e.g., Pd(PPh₃)₄), and a copper(I) co-catalyst (e.g., CuI).

-

The vessel is subjected to several cycles of evacuation and backfilling with an inert gas (e.g., argon or nitrogen).

-

Add a degassed solvent (e.g., THF or DMF) and a suitable base (e.g., triethylamine or diisopropylamine).

-

Add the terminal alkyne to the reaction mixture.

-

The reaction is typically stirred at room temperature or slightly elevated temperatures until completion, monitored by TLC.

-

Upon completion, the reaction mixture is worked up by filtration to remove the catalyst, followed by extraction and purification of the product by column chromatography.

Caption: Experimental workflow for Sonogashira coupling of 4-Bromopyrene.

Conclusion

4-Bromopyrene is a key synthetic intermediate with well-defined physical and chemical properties. The experimental protocols provided in this guide offer a foundation for its synthesis and characterization, enabling researchers to utilize this compound in a wide range of applications, from the development of advanced materials to the synthesis of complex molecular architectures for drug discovery. Adherence to these detailed methodologies will facilitate reproducible and reliable results in the laboratory.

References

- 1. 4-Bromopyrene | C16H9Br | CID 3014036 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Synthesis of substituted pyrenes by indirect methods - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C3OB41993B [pubs.rsc.org]

- 3. benchchem.com [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 7. Sonogashira Coupling [organic-chemistry.org]

An In-depth Technical Guide to the Synthesis of 4-Bromopyrene from Pyrene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 4-bromopyrene from pyrene. Direct bromination of pyrene is challenging for selectively producing the 4-bromo isomer due to the high reactivity of the 1, 3, 6, and 8 positions. Therefore, an indirect, multi-step synthetic pathway commencing with the partial reduction of the pyrene core is the preferred method. This guide details the necessary experimental protocols, quantitative data, and reaction pathways to facilitate the successful synthesis of 4-bromopyrene in a laboratory setting.

Introduction

Pyrene, a polycyclic aromatic hydrocarbon, and its derivatives are of significant interest in materials science and medicinal chemistry due to their unique photophysical properties. Specifically, brominated pyrenes serve as crucial intermediates for the synthesis of more complex functionalized molecules through cross-coupling reactions. The synthesis of 4-bromopyrene, a key building block, requires a strategic approach to overcome the inherent reactivity of the pyrene nucleus. The most effective route involves a three-step process:

-

Reduction of Pyrene: The pyrene core is first partially hydrogenated to form 1,2,3,6,7,8-hexahydropyrene (HHPy). This step deactivates the more reactive positions and sets the stage for regioselective bromination.

-

Regioselective Bromination: The resulting HHPy is then brominated. Due to the electronic and steric environment of the HHPy molecule, this electrophilic aromatic substitution occurs selectively at the 4-position.

-

Re-aromatization: The final step involves the dehydrogenation of 4-bromo-1,2,3,6,7,8-hexahydropyrene to yield the desired 4-bromopyrene.

This guide will provide detailed protocols for each of these critical steps.

Physicochemical Properties

A summary of the key physicochemical properties of the starting material, intermediate, and final product is provided below for easy reference.

| Property | Pyrene | 1,2,3,6,7,8-Hexahydropyrene | 4-Bromopyrene |

| Molecular Formula | C₁₆H₁₀ | C₁₆H₁₆ | C₁₆H₉Br |

| Molecular Weight | 202.25 g/mol | 208.30 g/mol | 281.15 g/mol [1] |

| CAS Number | 129-00-0 | 1732-13-4 | 1732-26-9[1] |

| Melting Point | 156 °C | 130-134 °C | 152 °C |

| Appearance | Pale yellow solid | White crystalline solid | Pale yellow to yellow solid |

| Solubility | Soluble in organic solvents | Soluble in organic solvents | Slightly soluble in chloroform and methanol |

Synthetic Pathway

The overall synthetic scheme for the preparation of 4-bromopyrene from pyrene is depicted below.

Caption: Overall reaction scheme for the synthesis of 4-Bromopyrene.

Experimental Protocols

Step 1: Synthesis of 1,2,3,6,7,8-Hexahydropyrene (HHPy)

This procedure outlines the reduction of pyrene to its hexahydro derivative.

Reaction: Pyrene + 6 Na + 6 C₅H₁₁OH → 1,2,3,6,7,8-Hexahydropyrene + 6 NaOC₅H₁₁

Materials:

-

Pyrene

-

Sodium (Na) metal

-

Isoamyl alcohol (3-methyl-1-butanol)

-

Ethanol (EtOH)

-

Hydrochloric acid (HCl), concentrated

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, dissolve pyrene in isoamyl alcohol.

-

Carefully add small pieces of sodium metal to the solution at a controlled rate to maintain a steady reflux. The reaction is highly exothermic.

-

After the addition of sodium is complete, continue to heat the mixture under reflux until all the sodium has reacted.

-

Cool the reaction mixture to room temperature and cautiously add ethanol to quench any unreacted sodium.

-

Pour the mixture into a beaker containing ice and water, and then acidify with concentrated hydrochloric acid.

-

The crude 1,2,3,6,7,8-hexahydropyrene will precipitate as a solid.

-

Collect the solid by vacuum filtration and wash thoroughly with water.

-

The crude product can be purified by recrystallization from ethanol to yield pure 1,2,3,6,7,8-hexahydropyrene as a white crystalline solid.[2]

Step 2: Synthesis of 4-Bromo-1,2,3,6,7,8-hexahydropyrene

This protocol describes the regioselective bromination of HHPy.

Reaction: 1,2,3,6,7,8-Hexahydropyrene + Br₂ → 4-Bromo-1,2,3,6,7,8-hexahydropyrene + HBr

Materials:

-

1,2,3,6,7,8-Hexahydropyrene (HHPy)

-

Bromine (Br₂)

-

A suitable inert solvent (e.g., carbon tetrachloride or dichloromethane)

Procedure:

-

Dissolve 1,2,3,6,7,8-hexahydropyrene in the chosen inert solvent in a round-bottom flask protected from light.

-

Cool the solution in an ice bath.

-

Slowly add a solution of bromine in the same solvent dropwise with constant stirring. The amount of bromine should be one molar equivalent to favor mono-bromination.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for several hours until the reaction is complete (monitored by TLC).

-

Wash the reaction mixture with an aqueous solution of sodium thiosulfate to remove any unreacted bromine, followed by washing with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Remove the solvent under reduced pressure to obtain the crude 4-bromo-1,2,3,6,7,8-hexahydropyrene.

-

The product can be purified by column chromatography on silica gel or by recrystallization.

Step 3: Synthesis of 4-Bromopyrene

This final step involves the re-aromatization of the brominated intermediate.

Reaction: 4-Bromo-1,2,3,6,7,8-hexahydropyrene + 2 DDQ → 4-Bromopyrene + 2 DDQH₂

Materials:

-

4-Bromo-1,2,3,6,7,8-hexahydropyrene

-

2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) or o-chloranil

-

A suitable high-boiling solvent (e.g., benzene, toluene, or dioxane)

Procedure:

-

In a round-bottom flask, dissolve the 4-bromo-1,2,3,6,7,8-hexahydropyrene in the chosen solvent.

-

Add a stoichiometric amount of DDQ or o-chloranil to the solution. Typically, slightly more than two equivalents of the oxidizing agent are used.

-

Heat the reaction mixture to reflux and monitor the progress of the reaction by TLC.

-

Upon completion, cool the reaction mixture to room temperature. The hydroquinone byproduct of DDQ (DDQH₂) will precipitate.

-

Remove the precipitate by filtration.

-

Wash the filtrate with an aqueous sodium hydroxide solution to remove any remaining hydroquinone.

-

Wash the organic layer with water and brine, then dry it over anhydrous magnesium sulfate or sodium sulfate.

-

Remove the solvent under reduced pressure.

-

The crude 4-bromopyrene can be purified by column chromatography on silica gel followed by recrystallization to yield the final product as a pale yellow solid.[3]

Experimental Workflow

The following diagram illustrates the overall workflow for the synthesis of 4-bromopyrene.

Caption: Step-by-step workflow for the synthesis of 4-Bromopyrene.

Characterization Data

4-Bromo-1,2,3,6,7,8-hexahydropyrene

| Data Type | Result |

| Molecular Formula | C₁₆H₁₅Br |

| Molecular Weight | 287.19 g/mol [1] |

| Appearance | White to yellow powder/crystal |

4-Bromopyrene

| Data Type | Result |

| Molecular Formula | C₁₆H₉Br |

| Molecular Weight | 281.15 g/mol [1] |

| Melting Point | 152 °C |

| Appearance | Pale yellow to yellow solid |

| ¹H NMR (CDCl₃) | See spectrum for detailed shifts and couplings.[2] |

| ¹³C NMR (CDCl₃) | See spectrum for detailed chemical shifts. |

Conclusion

The synthesis of 4-bromopyrene from pyrene is a well-established, albeit indirect, process that relies on the initial reduction of the pyrene core to control the regioselectivity of the subsequent bromination. By following the detailed protocols outlined in this guide, researchers can reliably produce this valuable synthetic intermediate. Careful execution of each step, particularly the controlled addition of reagents and thorough purification, is crucial for obtaining a high yield and purity of the final product. The characterization data provided serves as a benchmark for confirming the identity and purity of the synthesized compounds.

References

An In-Depth Technical Guide to 4-Bromopyrene (CAS 1732-26-9)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-bromopyrene (CAS 1732-26-9), a brominated polycyclic aromatic hydrocarbon. It details the compound's physicochemical properties, synthesis, and key applications in organic electronics, materials science, and as a chemical intermediate. This document includes detailed experimental protocols for its synthesis and a representative cross-coupling reaction, alongside safety information. Visualizations of synthetic pathways and experimental workflows are provided to facilitate understanding.

Introduction

4-Bromopyrene is a substituted derivative of pyrene, a polycyclic aromatic hydrocarbon (PAH) consisting of four fused benzene rings. The introduction of a bromine atom at the 4-position of the pyrene core significantly influences its electronic properties and reactivity, making it a valuable building block in organic synthesis. Its rigid, planar structure and photophysical properties are characteristic of the pyrene moiety, while the bromo-substituent serves as a versatile handle for further functionalization, primarily through cross-coupling reactions. This guide aims to consolidate the technical information available on 4-bromopyrene for researchers and professionals in chemistry and materials science.

Physicochemical Properties

4-Bromopyrene is a solid at room temperature, typically appearing as a white to light yellow crystalline substance.[1] Its properties are summarized in the table below.

| Property | Value | Reference(s) |

| CAS Number | 1732-26-9 | [1] |

| Molecular Formula | C₁₆H₉Br | [1] |

| Molecular Weight | 281.15 g/mol | [1] |

| Appearance | White to light yellow crystalline powder | [1] |

| Melting Point | 152 °C | [1] |

| Boiling Point (Predicted) | 422.5 ± 14.0 °C | [1] |

| Density (Predicted) | 1.578 ± 0.06 g/cm³ | [1] |

| Solubility | Slightly soluble in Chloroform and Methanol (with sonication) | [1] |

| InChI Key | QMHTZTOPYZKQLC-UHFFFAOYSA-N | [1] |

| SMILES | BrC1=CC2=C3C4=C(C=C1)C=CC=C4C=CC3=CC=C2 | [1] |

Synthesis

The synthesis of 4-bromopyrene is less direct than that of its 1-bromo isomer due to the electronic preferences of the pyrene core for electrophilic substitution at the 1, 3, 6, and 8 positions. An effective method to achieve substitution at the K-region (positions 4, 5, 9, and 10) involves a multi-step process starting from pyrene. This process includes the reduction of pyrene to 1,2,3,6,7,8-hexahydropyrene (HHPy), followed by electrophilic bromination and subsequent re-aromatization.[2]

Experimental Protocol: Synthesis of 4-Bromopyrene via the Hexahydropyrene Route

This protocol is based on the general strategy outlined in the literature for accessing K-region substituted pyrenes.[2]

Step 1: Synthesis of 1,2,3,6,7,8-Hexahydropyrene (HHPy)

-

In a suitable reaction vessel, dissolve pyrene in 1-pentanol or isoamyl alcohol.

-

Add metallic sodium (Na) portion-wise under an inert atmosphere (e.g., nitrogen or argon) while maintaining vigorous stirring. The reaction is exothermic and should be controlled.

-

After the complete addition of sodium, continue stirring the reaction mixture until the pyrene is fully consumed, which can be monitored by thin-layer chromatography (TLC).

-

Carefully quench the reaction with a suitable protic solvent like ethanol, followed by the addition of water.

-

Extract the product with an appropriate organic solvent (e.g., dichloromethane or diethyl ether).

-

Wash the organic layer with water and brine, then dry over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).

-

Remove the solvent under reduced pressure.

-

Purify the crude product by crystallization from ethanol to yield pure 1,2,3,6,7,8-hexahydropyrene.

Step 2: Bromination of 1,2,3,6,7,8-Hexahydropyrene

-

Dissolve the synthesized HHPy in a suitable chlorinated solvent such as dichloromethane (CH₂Cl₂) or carbon tetrachloride (CCl₄) in a flask protected from light.

-

Cool the solution in an ice bath.

-

Slowly add a solution of bromine (Br₂) in the same solvent dropwise with constant stirring. The amount of bromine should be carefully controlled to favor mono-bromination.

-

After the addition is complete, allow the reaction to stir at a low temperature until TLC analysis indicates the consumption of the starting material.

-

Wash the reaction mixture with an aqueous solution of a reducing agent (e.g., sodium thiosulfate) to remove excess bromine, followed by water and brine.

-

Dry the organic layer over an anhydrous drying agent and evaporate the solvent to obtain crude 4-bromo-1,2,3,6,7,8-hexahydropyrene.

Step 3: Aromatization to 4-Bromopyrene

-

Dissolve the crude 4-bromo-1,2,3,6,7,8-hexahydropyrene in a high-boiling point solvent like toluene or xylene.

-

Add an oxidizing agent such as 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) or o-chloranil.

-

Heat the reaction mixture to reflux and monitor the progress of the aromatization by TLC.

-

Upon completion, cool the reaction mixture and filter to remove any precipitated byproducts.

-

Wash the filtrate with an aqueous base (e.g., sodium bicarbonate solution) to remove acidic impurities.

-

Dry the organic layer and remove the solvent under reduced pressure.

-

Purify the resulting crude 4-bromopyrene by column chromatography on silica gel followed by recrystallization to obtain the final product.

References

4-Bromopyrene molecular weight and formula

An In-depth Technical Guide on the Core Properties of 4-Bromopyrene

This technical guide provides essential information regarding the molecular properties of 4-Bromopyrene, a compound of interest for researchers, scientists, and professionals in drug development.

Core Molecular Data

4-Bromopyrene is a halogenated derivative of pyrene.[1] Its fundamental molecular characteristics are summarized below, providing a foundational dataset for research and development activities.

| Property | Value | Source |

| Chemical Formula | C₁₆H₉Br | [1][2][3][4][5] |

| Molecular Weight | 281.15 g/mol | [2][3][4][5] |

| CAS Number | 1732-26-9 | [1][2] |

Logical Relationship of Molecular Properties

The relationship between the chemical name, its empirical formula, and its calculated molecular weight is a fundamental concept in chemistry. The formula dictates the composition of the molecule, from which the molecular weight is derived.

Caption: Logical flow from chemical name to molecular formula and weight.

References

Spectroscopic Profile of 4-Bromopyrene: A Technical Guide

This technical guide provides a comprehensive overview of the spectroscopic data for 4-Bromopyrene (CAS No. 1732-26-9), a key intermediate in the synthesis of novel polycyclic aromatic hydrocarbons such as Acepyrene.[1][2] This document is intended for researchers, scientists, and professionals in drug development and materials science, offering a centralized resource for the spectroscopic characteristics of this compound. While 4-Bromopyrene is commercially available, detailed and publicly accessible experimental spectra are limited. Therefore, this guide presents expected spectroscopic data based on the known structure of 4-Bromopyrene and typical values for related aromatic compounds, alongside detailed experimental protocols for acquiring such data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a fundamental technique for elucidating the molecular structure of organic compounds. For 4-Bromopyrene, ¹H and ¹³C NMR provide insights into the electronic environment of the hydrogen and carbon atoms within the pyrene core.

¹H NMR Spectroscopy

The ¹H NMR spectrum of 4-Bromopyrene is expected to show a complex pattern of signals in the aromatic region, typically between 7.0 and 9.0 ppm. The chemical shifts are influenced by the anisotropic effects of the fused aromatic rings and the electron-withdrawing nature of the bromine atom.

| Proton | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Expected Coupling Constant (J, Hz) |

| Aromatic-H | 7.5 - 8.5 | Multiplet | ortho: 6-10, meta: 1-3, para: 0-1 |

¹³C NMR Spectroscopy

The ¹³C NMR spectrum of 4-Bromopyrene will display signals for each unique carbon environment in the aromatic region, generally between 120 and 140 ppm. The carbon atom attached to the bromine will be shifted due to the halogen's electronegativity. Aromatic carbons typically appear in the 120-170 ppm range.[3]

| Carbon | Expected Chemical Shift (δ, ppm) |

| Aromatic C-Br | 115 - 125 |

| Aromatic C-H | 120 - 135 |

| Aromatic Quaternary C | 125 - 145 |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of 4-Bromopyrene is expected to be dominated by absorptions corresponding to the aromatic C-H and C=C bonds.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | 3100 - 3000 | Medium to Weak |

| Aromatic C=C Stretch | 1600 - 1450 | Medium to Strong |

| C-H In-plane Bending | 1250 - 1000 | Weak |

| C-Br Stretch | 600 - 500 | Medium to Strong |

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. Polycyclic aromatic hydrocarbons like pyrene and its derivatives are known to have characteristic absorption spectra in the UV-Vis region. The spectrum of 4-Bromopyrene is expected to show multiple absorption bands corresponding to π-π* transitions.

| Transition | Expected Wavelength (λmax, nm) |

| π-π* | 250 - 400 |

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

NMR Spectroscopy

Sample Preparation:

-

Accurately weigh 5-25 mg of 4-Bromopyrene.

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.[4]

-

Ensure the sample is fully dissolved; sonication may be used to aid dissolution.

-

Cap the NMR tube securely.

Data Acquisition:

-

Insert the sample into the NMR spectrometer.

-

Tune and shim the probe to optimize the magnetic field homogeneity.

-

Acquire the ¹H NMR spectrum using standard acquisition parameters. For a more detailed analysis, 2D NMR experiments like COSY and HSQC can be performed.

-

For ¹³C NMR, a larger quantity of the sample or a longer acquisition time may be necessary due to the lower natural abundance of the ¹³C isotope.

IR Spectroscopy (Thin Solid Film Method)

Sample Preparation:

-

Dissolve a small amount (approx. 50 mg) of 4-Bromopyrene in a few drops of a volatile solvent such as methylene chloride or acetone.[5]

-

Place a single, clean salt plate (e.g., NaCl or KBr) on a clean surface.

-

Apply one or two drops of the sample solution to the center of the salt plate.[5]

-

Allow the solvent to evaporate completely, leaving a thin, even film of the solid sample on the plate.[5]

Data Acquisition:

-

Place the salt plate with the sample film into the sample holder of the FT-IR spectrometer.

-

Acquire a background spectrum of the clean, empty sample compartment.

-

Acquire the IR spectrum of the sample.

-

Process the spectrum to obtain the transmittance or absorbance data.

UV-Vis Spectroscopy

Sample Preparation:

-

Prepare a stock solution of 4-Bromopyrene of a known concentration in a UV-grade solvent (e.g., cyclohexane, ethanol, or acetonitrile).

-

From the stock solution, prepare a series of dilutions to a final concentration that gives an absorbance reading between 0.1 and 1.0.

-

Use a quartz cuvette for the measurements.

Data Acquisition:

-

Fill the reference cuvette with the pure solvent and the sample cuvette with the sample solution.

-

Place both cuvettes in the UV-Vis spectrophotometer.

-

Record the baseline with the pure solvent.

-

Measure the absorbance of the sample solution over the desired wavelength range (typically 200-800 nm).

Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a solid sample like 4-Bromopyrene.

References

An In-depth Technical Guide on the Solubility of 4-Bromopyrene in Common Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Bromopyrene is a synthetic intermediate used in the creation of novel polycyclic aromatic hydrocarbons, such as acepyrene.[1][2] As a key building block in organic synthesis and materials science, understanding its solubility in various organic solvents is critical for reaction design, purification, and formulation. This technical guide provides a summary of the currently available qualitative solubility information for 4-Bromopyrene and presents a detailed, generalized experimental protocol for the quantitative determination of its solubility in common organic solvents. A structured template for data presentation is also included to aid researchers in organizing their experimental findings.

Introduction to 4-Bromopyrene

4-Bromopyrene is a polycyclic aromatic hydrocarbon with a bromine substituent on the pyrene core.[3] Its chemical structure and key physical properties are listed in Table 1. The hydrophobic nature of the pyrene backbone suggests that 4-Bromopyrene will exhibit limited solubility in polar solvents and greater solubility in non-polar organic solvents.[4]

Table 1: Physical and Chemical Properties of 4-Bromopyrene

| Property | Value | Reference |

| CAS Number | 1732-26-9 | [5] |

| Molecular Formula | C₁₆H₉Br | [5][6] |

| Molecular Weight | 281.15 g/mol | [5][6] |

| Appearance | White to Yellow to Orange powder/crystal | [5] |

| Melting Point | 152 °C | [2][7] |

| Boiling Point (Predicted) | 422.5 ± 14.0 °C | [1][2] |

| Density (Predicted) | 1.578 ± 0.06 g/cm³ | [1][2] |

Qualitative Solubility of 4-Bromopyrene

Published data on the quantitative solubility of 4-Bromopyrene is scarce. However, qualitative assessments indicate that it is slightly soluble in chloroform and methanol (with sonication).[1][2] Given its aromatic and halogenated nature, it is anticipated to be soluble in other non-polar and moderately polar organic solvents such as toluene, tetrahydrofuran (THF), and dichloromethane (DCM).

Quantitative Solubility Data

Table 2: Template for Quantitative Solubility Data of 4-Bromopyrene

| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Solubility (mg/mL) | Molar Solubility (mol/L) | Method of Determination |

| e.g., Toluene | e.g., 25 | e.g., Gravimetric | |||

| Hexane | |||||

| Dichloromethane | |||||

| Chloroform | |||||

| Diethyl Ether | |||||

| Tetrahydrofuran (THF) | |||||

| Ethyl Acetate | |||||

| Acetone | |||||

| Methanol | |||||

| Ethanol | |||||

| Acetonitrile | |||||

| Dimethyl Sulfoxide (DMSO) | |||||

| N,N-Dimethylformamide (DMF) |

Experimental Protocol for Solubility Determination

The following is a detailed methodology for determining the solubility of 4-Bromopyrene in a given organic solvent. This protocol is based on the widely used "excess solid" method, which is considered a reliable approach for generating accurate solubility data.[8]

4.1. Materials and Equipment

-

4-Bromopyrene (purity >95%)

-

Selected organic solvents (analytical grade)

-

Analytical balance (± 0.1 mg)

-

Vials with screw caps

-

Constant temperature shaker or water bath

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Syringes

-

Volumetric flasks

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector, or a UV-Vis spectrophotometer

-

Pipettes and other standard laboratory glassware

4.2. Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of 4-Bromopyrene to a series of vials, ensuring that there will be undissolved solid remaining at equilibrium.

-

Pipette a known volume (e.g., 5.0 mL) of the desired organic solvent into each vial.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Allow the mixtures to equilibrate for a sufficient period (e.g., 24-48 hours) with continuous agitation to ensure that the solution is saturated. The equilibration time should be determined empirically by taking measurements at different time points until the concentration of the solute in the solution becomes constant.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed at the set temperature for a few hours to let the excess solid settle.

-

Carefully withdraw a known volume of the supernatant using a pre-warmed (to the experimental temperature) syringe.

-

Immediately filter the collected supernatant through a syringe filter into a pre-weighed volumetric flask to remove any undissolved solid particles. This step should be performed quickly to minimize temperature changes.

-

-

Gravimetric Analysis (for non-volatile solvents):

-

Record the exact volume of the filtered saturated solution.

-

Evaporate the solvent under reduced pressure or in a fume hood.

-

Weigh the residue (dissolved 4-Bromopyrene).

-

Calculate the solubility in g/100 mL or mg/mL.

-

-

Spectroscopic/Chromatographic Analysis (preferred method):

-

Accurately dilute the filtered saturated solution with a known volume of the same solvent to a concentration that falls within the linear range of the analytical instrument.

-

Prepare a series of standard solutions of 4-Bromopyrene of known concentrations.

-

Generate a calibration curve by measuring the absorbance (UV-Vis) or peak area (HPLC) of the standard solutions.

-

Measure the absorbance or peak area of the diluted sample solution.

-

Determine the concentration of 4-Bromopyrene in the diluted sample from the calibration curve.

-

Calculate the original concentration in the saturated solution, taking into account the dilution factor.

-

4.3. Data Calculation

-

Solubility (mg/mL):

-

From Gravimetric: (mass of residue in mg) / (volume of filtered solution in mL)

-

From Spectroscopic/Chromatographic: (concentration from calibration curve in mg/mL) * (dilution factor)

-

-

Solubility ( g/100 mL): Solubility (mg/mL) * 0.1

-

Molar Solubility (mol/L): (Solubility in g/L) / (Molecular Weight of 4-Bromopyrene)

Visualization of Experimental Workflow

The logical flow of the experimental protocol for determining the solubility of 4-Bromopyrene is illustrated in the following diagram.

Caption: Workflow for determining the solubility of 4-Bromopyrene.

Conclusion

While quantitative solubility data for 4-Bromopyrene in common organic solvents is not extensively documented, this guide provides a robust experimental framework for researchers to determine these crucial physical properties. The provided protocol, based on standard laboratory techniques, will enable the generation of reliable and reproducible solubility data. The systematic recording of this information in the suggested tabular format will contribute significantly to the collective knowledge base for this important chemical intermediate, facilitating its broader application in research and development.

References

- 1. 4-Bromopyrene , 95% , 1732-26-9 - CookeChem [cookechem.com]

- 2. 4-bromopyrene | 1732-26-9 [chemicalbook.com]

- 3. CAS 1732-26-9: 4-Bromopyrene | CymitQuimica [cymitquimica.com]

- 4. solubilityofthings.com [solubilityofthings.com]

- 5. 4-Bromopyrene | CymitQuimica [cymitquimica.com]

- 6. 4-Bromopyrene | C16H9Br | CID 3014036 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 4-Bromopyrene [myskinrecipes.com]

- 8. lifechemicals.com [lifechemicals.com]

4-Bromopyrene: A Technical Health and Safety Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational purposes only and should not be used as a substitute for a formal Safety Data Sheet (SDS). Always consult the official SDS for 4-Bromopyrene from your supplier before handling this chemical.

Introduction

4-Bromopyrene (CAS No. 1732-26-9) is a brominated polycyclic aromatic hydrocarbon (PAH) with the molecular formula C₁₆H₉Br.[1] It serves as a key intermediate in the synthesis of various organic compounds, including Acepyrene.[2] Given its chemical structure as a brominated PAH, 4-Bromopyrene warrants careful handling and a thorough understanding of its potential health and safety hazards. This guide provides an in-depth overview of the available safety information, toxicological data based on its chemical class, and recommended handling procedures to ensure laboratory safety.

Hazard Identification and Classification

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), 4-Bromopyrene is classified with the following hazards:

Table 1: GHS Classification of 4-Bromopyrene [1]

| Hazard Class | Category | Hazard Statement | Pictogram | Signal Word |

| Serious Eye Damage/Eye Irritation | 1 | H318: Causes serious eye damage |

| Danger |

| Hazardous to the aquatic environment, long-term hazard | 4 | H413: May cause long lasting harmful effects to aquatic life | None | None |

Primary Hazards:

-

Corrosive to eyes: Direct contact can cause serious, potentially irreversible, eye damage.[1]

-

Environmental Hazard: It is expected to be persistent in the aquatic environment and may cause long-term adverse effects.[1]

-

Potential for skin and respiratory irritation: As with many halogenated hydrocarbons, there is a potential for skin and respiratory irritation upon contact or inhalation.

Toxicological Information

Predicted Toxicological Profile

-

Acute Toxicity: While no specific data exists for 4-Bromopyrene, PAHs as a class are known to have varying degrees of acute toxicity. Given the GHS classification, it is prudent to handle 4-Bromopyrene with care to avoid acute effects, particularly severe eye damage.

-

Genotoxicity and Carcinogenicity: Halogenated PAHs are a class of compounds that can exhibit carcinogenic properties.[3] Many PAHs require metabolic activation to exert their genotoxic effects, often through the formation of DNA adducts.[3][4] Studies on pyrene and its derivatives have shown that they can induce DNA damage, especially upon exposure to light (phototoxicity).[5][6]

-

Mechanism of Action: Pyrene and its derivatives have been shown to activate the Aryl Hydrocarbon Receptor (AhR), a key regulator of xenobiotic metabolism.[7][8] Activation of AhR can lead to the induction of cytochrome P450 enzymes (e.g., CYP1A1 and CYP1B1), which are involved in the metabolic activation of PAHs to their more toxic and carcinogenic forms.[8]

Experimental Protocols

Detailed experimental protocols for the toxicological assessment of 4-Bromopyrene are not available. However, standardized OECD guidelines are followed for assessing the toxicity of new chemical substances. Below is a generalized workflow for such an assessment.

Generalized Experimental Workflow for Chemical Toxicity Assessment

Caption: Generalized workflow for chemical toxicity assessment.

Signaling Pathways

While specific signaling pathways affected by 4-Bromopyrene have not been elucidated, the mechanism of action for pyrene and its derivatives generally involves the Aryl Hydrocarbon Receptor (AhR) signaling pathway.

Generalized Aryl Hydrocarbon Receptor (AhR) Signaling Pathway

Caption: Generalized AhR signaling pathway for PAHs.

Safe Handling and Storage

Given the known hazards and potential for unknown toxicity, strict adherence to safety protocols is essential when handling 4-Bromopyrene.

Table 2: Recommended Handling and Storage Procedures

| Aspect | Recommendation |

| Engineering Controls | Handle in a well-ventilated area, preferably in a chemical fume hood. |

| Personal Protective Equipment (PPE) | - Eye Protection: Chemical safety goggles or a face shield are mandatory. - Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile rubber). - Skin and Body Protection: Lab coat, long pants, and closed-toe shoes. |

| Hygiene Measures | Avoid contact with skin, eyes, and clothing. Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling. |

| Storage | Store in a tightly closed container in a cool, dry, and well-ventilated place. Keep away from incompatible materials such as strong oxidizing agents. |

| Spill and Disposal | In case of a spill, avoid dust formation. Collect spilled material with an inert absorbent and place it in a suitable container for disposal. Dispose of waste in accordance with local, state, and federal regulations. |

First Aid Measures

Table 3: First Aid Procedures

| Exposure Route | First Aid Measures |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention immediately. |

| Skin Contact | In case of contact, immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Get medical attention if irritation develops and persists. |

| Inhalation | Remove from exposure and move to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention. |

| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Get medical attention. |

Conclusion

While specific toxicological data for 4-Bromopyrene is limited, its classification as a substance that causes serious eye damage and its structural similarity to other potentially carcinogenic polycyclic aromatic hydrocarbons necessitate a cautious approach. Researchers, scientists, and drug development professionals should adhere to stringent safety protocols, including the use of appropriate personal protective equipment and engineering controls, to minimize exposure and mitigate potential risks. Further research is warranted to fully elucidate the toxicological profile and biological effects of 4-Bromopyrene.

References

- 1. 4-Bromopyrene | C16H9Br | CID 3014036 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 4-bromopyrene | 1732-26-9 [chemicalbook.com]

- 3. ENVIRONMENTAL CARCINOGENIC POLYCYCLIC AROMATIC HYDROCARBONS: PHOTOCHEMISTRY AND PHOTOTOXICITY - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Polycyclic aromatic hydrocarbons and associated occupational exposures - Tumour Site Concordance and Mechanisms of Carcinogenesis - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Effect of co-existing biologically relevant molecules and ions on DNA photocleavage caused by pyrene and its derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Pyrene and its derivatives increase lung adverse effects by activating aryl hydrocarbon receptor transcription - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. iehpc.gdut.edu.cn [iehpc.gdut.edu.cn]

Potential applications of 4-Bromopyrene in materials science

An In-depth Technical Guide to the Applications of 4-Bromopyrene in Materials Science

Introduction

Pyrene, a polycyclic aromatic hydrocarbon (PAH), has garnered significant attention from the scientific community due to its unique and versatile photophysical properties, including a high fluorescence quantum yield, long fluorescence lifetime, and characteristic excimer formation.[1][2] These attributes make pyrene and its derivatives highly desirable components in the development of advanced functional materials. Among its many derivatives, 4-Bromopyrene (interchangeably referred to as 1-Bromopyrene, CAS: 1732-26-9) serves as a critical and versatile building block in synthetic chemistry and materials science.[1][3][4] The strategic placement of a bromine atom on the pyrene core provides a reactive site for further functionalization, enabling the synthesis of a wide array of novel materials with tailored optical and electronic properties.[1][2]

This technical guide explores the synthesis, properties, and key applications of 4-Bromopyrene in materials science, with a focus on its role in the development of organic light-emitting diodes (OLEDs), fluorescent sensors, and other organic electronic devices. This document is intended for researchers, scientists, and professionals in materials science and drug development seeking to leverage the potential of this important intermediate.

Synthesis and Functionalization

The utility of 4-Bromopyrene begins with its synthesis. The bromination of pyrene is a foundational step, providing the key intermediate for more complex molecular architectures.

Experimental Protocol: Synthesis of 1-Bromopyrene

A reliable and scalable synthesis of 1-Bromopyrene has been reported, avoiding the need for column chromatography.[5] The following protocol is adapted from established methods.[5]

Materials:

-

Pyrene

-

Methanol (MeOH)

-

Diethyl ether (Et₂O)

-

Hydrobromic acid (HBr, 48% w/w aq. solution)

-

Hydrogen peroxide (H₂O₂, 30% w/w aq. solution)

-

Hexanes

Procedure:

-

A 500-mL round-bottomed flask is charged with a magnetic stir bar and a 1:1 (v/v) mixture of MeOH and Et₂O (250 mL).

-

Pyrene (20.0 g, 98.9 mmol, 1.00 equiv) is added to the solvent with vigorous stirring.

-

HBr (12.3 mL of 48% aq. solution, 109 mmol, 1.1 equiv) is added dropwise via syringe.[5]

-

The resulting mixture is cooled to 15 °C in an ice-water bath and stirred for 10 minutes.

-

Hydrogen peroxide (30% aq. solution, 5.30 mL, 51.92 mmol) is added dropwise over 30 minutes. The reaction mixture's color darkens, and a precipitate begins to form.

-

The mixture is stirred overnight at room temperature under a nitrogen atmosphere.

-

The precipitate is collected by filtration and washed with small amounts of cold ethanol and diethyl ether.

-

The crude product is dissolved in boiling hexanes (1.0 L) and allowed to recrystallize in a freezer (ca. –20 °C) overnight.

-

The purified 1-Bromopyrene is collected by filtration as a pale yellow, air-stable powder and dried in vacuo. The typical yield is around 77%.[5]

Further Functionalization

4-Bromopyrene is an ideal precursor for carbon-carbon bond formation, primarily through palladium-catalyzed cross-coupling reactions like the Suzuki and Heck reactions.[2][6] These methods allow for the attachment of various aryl groups, extending the π-conjugated system and tuning the molecule's electronic properties.

-

Suzuki Coupling: Reacts 4-Bromopyrene with an arylboronic acid or ester to form a biaryl compound. This is a common method for synthesizing emitters for OLEDs.[2]

-

Heck Coupling: Couples 4-Bromopyrene with an alkene, such as a vinyl-substituted fluorene, to create extended conjugated systems.[2]

Photophysical and Electrochemical Properties

The properties of pyrene derivatives are highly dependent on the position and nature of their substituents. Functionalization via 4-Bromopyrene allows for precise tuning of these characteristics for specific applications.

| Property | Value Range / Description | Reference(s) |

| Absorption (λ_abs) | Typically shows well-resolved spectral bands in the UV-Vis region, often between 340-400 nm. | [7] |

| Emission (λ_em) | Strong blue fluorescence. Emission in solution is typically in the 370-450 nm range, often showing vibronic fine structure. | [7][8] |

| Fluorescence Quantum Yield (Φ_F) | Generally high. Can be modulated by substituent effects. Donor-substituted pyrenes can have moderate to high yields. | [9][10] |

| HOMO Level | Typically in the range of -5.4 to -5.8 eV, tunable with donor/acceptor groups. | [8] |

| LUMO Level | Typically in the range of -2.1 to -2.5 eV, tunable with donor/acceptor groups. | [8] |

| Electrochemical Gap | The difference between HOMO and LUMO levels, which dictates the emission color in OLEDs. | [9][10] |

Note: Specific values are highly dependent on the exact derivative and the measurement conditions (e.g., solvent).

Applications in Materials Science

Organic Light-Emitting Diodes (OLEDs)

4-Bromopyrene is a cornerstone for building blue-emitting materials, which are critical for full-color displays but remain a significant challenge due to their wide energy gaps and potential for degradation.[8] Pyrene derivatives synthesized from 4-Bromopyrene can serve as highly efficient and stable blue emitters.[2][8]

The general strategy involves using Suzuki or other cross-coupling reactions to attach hole-transporting (p-type) or electron-transporting (n-type) moieties to the pyrene core, creating multifunctional emitters that facilitate charge injection and transport, thereby improving device efficiency and lifespan.[8]

Fluorescent Sensors

The high sensitivity of pyrene's fluorescence to its local environment makes it an excellent scaffold for chemical sensors.[11][12] Derivatives of 4-Bromopyrene are used to create chemosensors that can selectively detect metal ions, anions, and other small molecules. The sensing mechanism often relies on fluorescence quenching ("turn-off") or enhancement ("turn-on") upon binding of the analyte.[11][13]

For example, a Schiff base ligand can be synthesized from a pyrene derivative, which then coordinates with metal ions like Cu²⁺ or Fe²⁺. This coordination often leads to a change in the electronic structure, quenching the pyrene fluorescence.[11]

Experimental Protocol: Synthesis of a Pyrene-Based Schiff Base Sensor This protocol describes the general synthesis of a pyrene-based Schiff base for ion detection.

Materials:

-

1-Aminopyrene (can be synthesized from 1-Bromopyrene via Hartwig-Buchwald amination or other methods)

-

An appropriate aldehyde (e.g., 2-Pyridinecarboxaldehyde)[12]

-

Ethanol (EtOH)

Procedure:

-

Dissolve 1-Aminopyrene (1 equiv) in ethanol in a round-bottomed flask.

-

Add the aldehyde (1 equiv) to the solution.

-

Reflux the mixture for several hours until the reaction is complete (monitored by TLC).

-

Cool the reaction mixture to room temperature.

-

The resulting precipitate (the Schiff base product) is collected by filtration, washed with cold ethanol, and dried.

-

The product is characterized by ¹H NMR, ¹³C NMR, and mass spectrometry.[12]

Table of Sensor Performance

| Sensor System | Analyte | Detection Limit (LOD) | Solvent System | Reference(s) |

| Pyrene-pyrazole Schiff base | Cu²⁺ | 0.42 µM | DMSO/HEPES buffer | [11] |

| Pyrene-pyrazole Schiff base | Fe²⁺ | 0.51 µM | DMSO/HEPES buffer | [11] |

| Pyrene-Schiff base (L) | Cu²⁺ | 219 nM | EtOH/H₂O | [12] |

| Pyrene-derivative (PYB) | Cu²⁺ | 0.835 µM | DMF/HEPES-NaOH buffer | [14] |

Organic Field-Effect Transistors (OFETs) and Organic Photovoltaics (OPVs)

The ability to create large, planar π-conjugated systems from 4-Bromopyrene makes its derivatives suitable for use as organic semiconductors in OFETs and OPVs.[15][16] In these applications, the material's ability to efficiently transport charge carriers (holes or electrons) is paramount. The planar structure of the pyrene core facilitates intermolecular π-π stacking, which is crucial for good charge mobility in thin films. By functionalizing 4-Bromopyrene, researchers can design materials with appropriate energy levels for efficient charge injection from electrodes in OFETs or for effective charge separation at donor-acceptor interfaces in OPVs.[2][16]

Conclusion

4-Bromopyrene is a high-value chemical intermediate that serves as a powerful and versatile platform for the design and synthesis of advanced materials. Its utility stems from the unique photophysical characteristics of the pyrene core combined with the synthetic accessibility provided by the bromo-substituent. Through well-established cross-coupling chemistry, 4-Bromopyrene can be transformed into a vast library of derivatives with properties fine-tuned for specific, high-performance applications. From creating more stable and efficient blue emitters for OLEDs to developing highly sensitive and selective fluorescent sensors, 4-Bromopyrene continues to be a molecule of significant interest, driving innovation across the field of materials science. Future research will likely focus on developing even more sophisticated molecular architectures from this key building block to address the ongoing challenges in organic electronics and diagnostics.

References

- 1. [PDF] Bromopyrene Symphony: Synthesis and Characterisation of Isomeric Derivatives at Non-K Region and Nodal Positions for Diverse Functionalisation Strategies | Semantic Scholar [semanticscholar.org]

- 2. chem.as.uky.edu [chem.as.uky.edu]

- 3. mdpi.com [mdpi.com]

- 4. 4-Bromopyrene | C16H9Br | CID 3014036 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. orgsyn.org [orgsyn.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Pyrene-Benzimidazole Derivatives as Novel Blue Emitters for OLEDs - PMC [pmc.ncbi.nlm.nih.gov]

- 9. scispace.com [scispace.com]

- 10. pureadmin.qub.ac.uk [pureadmin.qub.ac.uk]

- 11. mdpi.com [mdpi.com]

- 12. mdpi.com [mdpi.com]

- 13. scielo.br [scielo.br]

- 14. mdpi.com [mdpi.com]

- 15. chemscene.com [chemscene.com]

- 16. nbinno.com [nbinno.com]

An In-depth Technical Guide to Brominated Pyrene Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of brominated pyrene derivatives, a class of molecules pivotal to advancements in materials science, chemical sensing, and biomedical research. Their unique photophysical and electrochemical properties, combined with their synthetic versatility, make them indispensable building blocks for a wide range of applications. This document details their synthesis, key properties, and experimental characterization, offering a valuable resource for professionals in drug development and scientific research.

Introduction to Pyrene and its Brominated Derivatives

Pyrene is a polycyclic aromatic hydrocarbon (PAH) composed of four fused benzene rings, resulting in a planar and highly conjugated system.[1][2] This extended π-system is the origin of pyrene's characteristic strong UV absorption and intense blue fluorescence, which is highly sensitive to the local environment.[3][4] A notable feature of pyrene is its ability to form "excimers"—excited-state dimers—at higher concentrations, leading to a distinct, red-shifted emission.[5]

Bromination of the pyrene core introduces heavy bromine atoms that can significantly alter its electronic and photophysical properties.[6] The number and position of bromine substituents influence factors such as fluorescence quantum yield, excited-state lifetime, and electrochemical behavior.[7][8] More importantly, the carbon-bromine bond serves as a versatile synthetic handle for introducing a wide array of functional groups through cross-coupling reactions like Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig aminations.[1] This synthetic accessibility allows for the fine-tuning of molecular properties for specific applications.[2]

Synthesis of Brominated Pyrene Derivatives

The synthesis of specific brominated pyrene isomers can be challenging due to the preferential electrophilic aromatic substitution at the 1, 3, 6, and 8 positions of the pyrene core.[1][9] However, a variety of protocols have been developed to achieve regioselective bromination.

Experimental Protocols

Synthesis of 1-Bromopyrene: [10]

-

Reaction Setup: In a 500-mL round-bottomed flask equipped with a magnetic stir bar, add pyrene (20.0 g, 98.9 mmol) to a 1:1 (v/v) mixture of methanol and diethyl ether (250 mL).

-

Addition of Reagents: With vigorous stirring, add hydrobromic acid (48% w/w aq, 12.3 mL, 109 mmol) via syringe. Cool the mixture to 15 °C in a water bath.

-

Bromination: Slowly add hydrogen peroxide (30% w/w aq, 10.4 mL, 104 mmol) dropwise over 30 minutes. Remove the cooling bath and stir the mixture for 16 hours at ambient temperature.

-

Work-up: Add water (150 mL) and extract the mixture with dichloromethane (2 x 250 mL). Wash the combined organic layers with 1 M aqueous NaOH (150 mL) and saturated aqueous NaCl (2 x 150 mL).

-

Purification: Dry the organic phase over MgSO₄, filter through a plug of silica gel, and remove the solvent by rotary evaporation. The crude product is purified by Soxhlet extraction with n-pentane and subsequent recrystallization from hexanes to yield 1-bromopyrene as a pale yellow powder.

Synthesis of 1,6- and 1,8-Dibromopyrene (Mixture): [11]

-

Reaction Setup: Combine pyrene (10.00 g, 49.44 mmol) and carbon tetrachloride (250 mL) in a three-necked round-bottom flask under a nitrogen atmosphere.

-

Bromination: Add bromine (5.07 mL, 98.89 mmol) dropwise over five hours. Stir the resulting mixture overnight.

-

Isolation: Collect the precipitate by filtration and wash with diethyl ether and hexane. This yields a mixture of 1,6- and 1,8-dibromopyrene. Separation of the isomers can be achieved by fractional crystallization.

Synthesis of 1,3,6,8-Tetrabromopyrene: [11]

-

Reaction Setup: In a three-necked round-bottom flask, combine pyrene (10.00 g, 49.44 mmol) and nitrobenzene (200 mL).

-

Bromination: Add bromine (11.14 mL, 217.55 mmol) dropwise. Heat the mixture to 120 °C and stir overnight under a nitrogen atmosphere.

-

Isolation: Allow the mixture to cool to room temperature, then collect the product by filtration. Wash the solid with ethanol and diethyl ether to obtain 1,3,6,8-tetrabromopyrene as a light green solid.

Quantitative Data on Brominated Pyrene Derivatives

The photophysical and electrochemical properties of brominated pyrenes are crucial for their application in electronic devices and as fluorescent probes. The following tables summarize key quantitative data for selected derivatives.

Photophysical Properties

| Derivative | Absorption Max (λ_abs, nm) | Emission Max (λ_em, nm) | Fluorescence Quantum Yield (Φ_F) | Fluorescence Lifetime (τ, ns) | Solvent | Reference |

| Pyrene | 334 | 374, 385, 394 | 0.65 | ~450 | Cyclohexane | [7] |

| 1-Bromopyrene | 342 | 386, 406 | 0.35 | - | Dichloromethane | [7] |

| 2,7-Dibromopyrene | 350 | 388, 408 | 0.40 | - | Dichloromethane | [7] |

| 1,3,6,8-Tetrabromopyrene | 368 | 420 | 0.04 | - | Dichloromethane | [7] |

| 2-(pyren-2-yl)-1H-benzo[d]imidazole | - | 440 | 0.25 | 0.92 | DMSO/water | [12] |

Note: Photophysical properties are highly solvent-dependent. The values presented here are illustrative and may vary under different experimental conditions.

Electrochemical Properties

| Derivative | HOMO (eV) | LUMO (eV) | Band Gap (eV) | Oxidation Potential (V vs. Fc/Fc⁺) | Reduction Potential (V vs. Fc/Fc⁺) | Reference |

| Pyrene | -5.92 | -2.13 | 3.79 | 1.22 | -2.57 | [13],[14] |

| 1-Aminopyrene | -5.45 | -1.97 | 3.48 | 0.75 | -2.73 | [13],[14] |

| 1-Pyrenecarboxylic acid | -6.37 | -2.62 | 3.75 | 1.62 | -2.13 | [13],[14] |

| 2,6-bis(4-bromophenyl)-4-(pyren-1-yl)pyridine | -5.6 | -2.3 | 3.3 | - | - | [15] |

Note: HOMO/LUMO values can be determined experimentally via cyclic voltammetry or calculated using computational methods (e.g., DFT), leading to variations in reported values.

Key Applications and Workflows

Brominated pyrenes are foundational materials for a multitude of applications, primarily due to their role as versatile synthetic intermediates.

Role as Synthetic Intermediates

The true power of brominated pyrenes lies in their utility as precursors to more complex, functional molecules. The C-Br bond provides a reactive site for a variety of cross-coupling reactions, enabling the construction of elaborate molecular architectures.

Caption: Synthetic utility of brominated pyrenes as key intermediates.

Applications in Organic Light-Emitting Diodes (OLEDs)

Pyrene derivatives are highly sought after for their use in OLEDs due to their high fluorescence quantum yields and excellent charge-carrier mobility.[2][16] Brominated pyrenes are crucial starting materials for synthesizing hole-transporting and emissive-layer materials. By coupling bromopyrenes with various aromatic amines or other chromophores, the resulting materials' HOMO/LUMO energy levels can be precisely tuned to optimize charge injection and recombination within the OLED device, leading to enhanced efficiency and stability.[15][17]

Fluorescent Probes for Sensing and Imaging

The sensitivity of pyrene's fluorescence to its environment makes it an excellent scaffold for fluorescent probes.[4][18] Brominated pyrenes can be functionalized with specific recognition moieties (e.g., chelating agents) to create sensors for metal ions, such as Cu²⁺ and Fe³⁺.[4][12] Binding of the target analyte to the recognition site can induce a change in the photophysical properties of the pyrene core through mechanisms like photoinduced electron transfer (PET) or intramolecular charge transfer (ICT), resulting in a detectable change in fluorescence intensity or wavelength.[4] These probes are valuable tools in environmental monitoring and for imaging in biological systems.[19]

Standard Experimental Workflows

The characterization of brominated pyrene derivatives and their functionalized counterparts relies on standard spectroscopic and electrochemical techniques.

Photophysical Characterization Workflow

Caption: General workflow for photophysical characterization.

Electrochemical Characterization Workflow

Cyclic voltammetry (CV) is a fundamental technique for probing the electrochemical properties of brominated pyrene derivatives, providing insights into their HOMO and LUMO energy levels.[20]

Caption: General workflow for electrochemical analysis using cyclic voltammetry.

Conclusion

Brominated pyrene derivatives represent a cornerstone in the development of advanced organic materials. Their rich synthetic chemistry allows for the precise tuning of their exceptional photophysical and electrochemical properties. For researchers in materials science and drug development, a thorough understanding of their synthesis and characterization is paramount for designing next-generation fluorescent probes, OLEDs, and other functional materials. This guide provides a foundational understanding and practical protocols to facilitate further innovation in these exciting fields.

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. benchchem.com [benchchem.com]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. Preparation Method for 1,6-Dibromopyrene_Chemicalbook [chemicalbook.com]

- 7. acs.figshare.com [acs.figshare.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. Bromopyrene Symphony: Synthesis and Characterisation of Isomeric Derivatives at Non-K Region and Nodal Positions for Diverse Functionalisation Strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 12. A Highly Fluorescent Pyrene-Based Sensor for Selective Detection Of Fe3+ Ion in Aqueous Medium: Computational Investigations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. dash.harvard.edu [dash.harvard.edu]

- 14. researchgate.net [researchgate.net]

- 15. pubs.acs.org [pubs.acs.org]

- 16. chem.as.uky.edu [chem.as.uky.edu]

- 17. researchgate.net [researchgate.net]

- 18. Pyrene based materials as fluorescent probes in chemical and biological fields - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 19. researchgate.net [researchgate.net]

- 20. Cyclic Voltammetry (CV) | Pine Research Instrumentation [pineresearch.com]

4-Bromopyrene as a Versatile Precursor for the Synthesis of Advanced Polycyclic Aromatic Hydrocarbons: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of 4-bromopyrene's role as a fundamental building block in the synthesis of complex polycyclic aromatic hydrocarbons (PAHs) and their nitrogen-containing analogues (N-PAHs). Due to its unique electronic properties and specific reactivity, the pyrene nucleus is a highly sought-after motif in materials science and medicinal chemistry.[1][2] 4-Bromopyrene, in particular, serves as a key intermediate, enabling the strategic expansion and functionalization of the pyrene core through a variety of modern cross-coupling reactions.[3] This document details the primary synthetic methodologies, provides explicit experimental protocols, summarizes key reaction data, and visualizes the underlying chemical processes.

Synthesis of the Precursor: 1-Bromopyrene (4-Bromopyrene)

The journey into pyrene-based PAH synthesis begins with the preparation of the key precursor, 1-bromopyrene (commonly referred to as 4-bromopyrene in contemporary literature). The direct bromination of pyrene is the most common route. While various methods exist, an efficient protocol involves the use of hydrogen bromide and hydrogen peroxide.[3][4]

Experimental Protocol: Synthesis of 1-Bromopyrene [3][4]

-

Materials: Pyrene, Methanol (MeOH), Diethyl ether (Et₂O), Hydrobromic acid (HBr, 48% aq.), Hydrogen peroxide (H₂O₂, 30% aq.), Dichloromethane (CH₂Cl₂), Sodium hydroxide (NaOH), Magnesium sulfate (MgSO₄), n-pentane.

-

Procedure:

-

In a round-bottomed flask, dissolve pyrene (1.00 equiv) in a 1:1 (v/v) mixture of MeOH/Et₂O with vigorous stirring.[4]

-

Add HBr (1.1 equiv, 48% aq. solution) dropwise to the mixture.[4]

-

Cool the reaction mixture to approximately 15 °C using a water bath.[4]

-

Slowly add H₂O₂ (1.05 equiv, 30% aq. solution) dropwise over a period of 30 minutes.[4]

-

Remove the cooling bath and allow the mixture to stir at ambient temperature for 16-24 hours.[3][4]

-

Upon completion, add water and extract the product with CH₂Cl₂.[4]

-

Wash the combined organic layers with 1 M aq. NaOH, followed by saturated aq. NaCl. Dry the organic phase over MgSO₄.[4]

-

Filter the solution, remove the solvent via rotary evaporation, and dry the resulting solid in vacuo.[4]

-

Purify the crude product using a Soxhlet extractor with n-pentane to yield 1-bromopyrene as a pale yellow solid.[4] A yield of 73% has been reported for a similar procedure.

-

Table 1: Selected Conditions for the Bromination of Pyrene

| Brominating Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| HBr / H₂O₂ | MeOH / Et₂O | 15 → RT | 16+ | 73-77 | [3][4] |

| Bromine (Br₂) | Nitrobenzene | 120 | 2 | 99 | [3] |

| Bromine (Br₂) | Nitrobenzene | 120 | 16 | 98 | [3] |

| Bromine (Br₂) | CCl₄ | RT | 2 | 71 | [3] |

Core Synthetic Methodologies for PAH Construction

4-Bromopyrene is an ideal substrate for palladium-catalyzed cross-coupling reactions, which form the cornerstone of modern PAH synthesis.[3][5] These methods allow for the precise and efficient formation of new carbon-carbon and carbon-heteroatom bonds.

The Suzuki-Miyaura reaction is a highly versatile method for forming C(sp²)-C(sp²) bonds by coupling an organohalide with an organoboron compound. It is extensively used to synthesize biaryl systems and extend the π-conjugation of the pyrene core.[5][6][7] The reaction is prized for its mild conditions, functional group tolerance, and the commercial availability of a vast array of boronic acids and esters.[8][9]

General Reaction Scheme: Pyrene-Br + R-B(OR)₂ ---(Pd Catalyst, Base)--> Pyrene-R

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling [10][11]

-

Materials: 4-Bromopyrene (or other aryl bromide, 1.0 equiv), Arylboronic acid (1.1-1.5 equiv), Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), Base (e.g., K₃PO₄, Na₂CO₃, 2.0 equiv), Solvent (e.g., Toluene, 1,4-Dioxane), Water.

-

Procedure:

-

To a Schlenk flask, add the aryl bromide, palladium catalyst, and solvent. Stir the mixture under an inert atmosphere (e.g., Nitrogen or Argon) for 30 minutes at room temperature.[11]

-

Add the arylboronic acid, the base, and a small amount of water.[11]

-

Heat the reaction mixture to reflux (typically 70-110 °C) and stir for the required time (4 to 48 hours), monitoring progress by TLC.[10][11]

-

After cooling to room temperature, add an organic solvent such as ethyl acetate for extraction.[11]

-

Wash the organic phase with water and brine, then dry over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄).

-

Concentrate the solution under reduced pressure and purify the residue by silica gel column chromatography to obtain the desired PAH.

-

The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne.[12] This reaction is fundamental for synthesizing arylethynyl pyrenes, which are crucial intermediates for creating larger, π-extended PAHs, often through subsequent cyclization reactions.[5] The reaction typically employs a palladium catalyst and a copper(I) co-catalyst.[12]

General Reaction Scheme: Pyrene-Br + H-C≡C-R ---(Pd/Cu Catalyst, Base)--> Pyrene-C≡C-R

Experimental Protocol: General Procedure for Sonogashira Coupling [13][14]

-

Materials: 4-Bromopyrene (1.1 equiv), Terminal alkyne (1.0 equiv), Palladium catalyst (e.g., Pd(PPh₃)₄, 0.15 equiv), Copper(I) iodide (CuI, 0.3 equiv), Solvent/Base mixture (e.g., THF/Et₃N).[14]

-

Procedure:

-

Degas a solution of 4-bromopyrene in a mixture of THF and triethylamine (Et₃N).[14]

-

Add the palladium catalyst and CuI to the solution.[14]

-

Continue to degas the mixture for 5 minutes at room temperature.[14]

-

Add the terminal alkyne dropwise.

-

Stir the reaction at room temperature for 16-24 hours or until completion as monitored by TLC.[14]

-

Upon completion, filter the mixture and concentrate the filtrate.

-

Purify the crude product using column chromatography to isolate the alkynyl-pyrene derivative.

-

The Heck reaction involves the coupling of an unsaturated halide with an alkene to form a substituted alkene, catalyzed by a palladium species.[15] This method provides a direct route to vinyl-substituted pyrenes, which can serve as precursors for further transformations or as components in functional polymers. The oxidative Heck variant allows for the direct arylation of C-H bonds.[16]

General Reaction Scheme: Pyrene-Br + H₂C=CHR ---(Pd Catalyst, Base)--> Pyrene-HC=CHR

Experimental Protocol: Conceptual Procedure for Heck Coupling

-

Materials: 4-Bromopyrene (1.0 equiv), Alkene (1.2-1.5 equiv), Palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%), Ligand (e.g., PPh₃, 4-10 mol%), Base (e.g., Et₃N, K₂CO₃, 2.0 equiv), Solvent (e.g., DMF, Acetonitrile).

-

Procedure:

-

Combine 4-bromopyrene, the palladium catalyst, and the ligand in a flask under an inert atmosphere.

-

Add the solvent, the alkene, and the base.

-

Heat the mixture to the desired temperature (typically 80-120 °C) for several hours.

-

Monitor the reaction by TLC or GC-MS.

-